1-Benzyl-2-methyl-3-pyrrolidone
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-2-methyl-3-pyrrolidone involves the reaction of γ-butyrolactone with benzylamine, catalyzed by phosphoric acid. Optimal conditions include a ratio of γ-butyrolactone to benzylamine to phosphoric acid of 1.0:1.5:0.1, a reaction temperature of 180-210°C, and a reaction time of 2 hours. This process achieves a 91.6% yield with a purity of 99.3% for the title compound (Lin Feng-zhen, 2005).
Molecular Structure Analysis
Molecular structure analysis of 1-Benzyl-2-methyl-3-pyrrolidone and related compounds is crucial for understanding their chemical behavior and reactivity. For example, studies on similar pyrrolidone derivatives provide insights into their crystalline structure, confirming configurations and structural parameters through X-ray diffraction analysis. These analyses help in understanding the electronic distribution and potential reactivity of the pyrrolidone ring (Berestovitskaya et al., 2009).
Chemical Reactions and Properties
1-Benzyl-2-methyl-3-pyrrolidone undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For example, acid-catalyzed rearrangement studies of related compounds, such as 1-benzyl-2-methyl-3-piperidone, have demonstrated the potential for transformation into structures like 1-benzyl-2-acetylpyrrolidine under specific conditions (Zhao et al., 2006). These studies are pivotal for exploring synthetic pathways and reactivity patterns of pyrrolidone derivatives.
Physical Properties Analysis
The physical properties of 1-Benzyl-2-methyl-3-pyrrolidone, such as boiling point, solubility, and density, are crucial for its application in synthesis and formulation processes. While specific studies on these properties are not directly cited, related research on pyrrolidone compounds offers insights into solvent behaviors, boiling points, and solvation capabilities, which can be extrapolated to understand the physical properties of 1-Benzyl-2-methyl-3-pyrrolidone (Tagawa & Shikata, 2019).
Scientific Research Applications
Solvent Applications : N-methyl-2-pyrrolidone, a derivative of pyrrolidone, can dissolve old flour paste, facilitating the separation of documents and drawings from their supports without significant loss of iron-gallo-tannate ink (Baynes-Cope, 1978).
Neuroprotection and Memory Enhancement : Pyrrolidone derivatives demonstrate potential for neuroprotection, memory enhancement, and antiepileptic effects, suggesting possible future clinical applications (Shorvon, 2001).
Chemical Reactions : The acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine shows reversible tautomeric equilibrium through ring-opened intermediates (Zhao et al., 2006).
Transdermal Drug Delivery : Certain pyrrolidone derivatives, such as 1-hexyl- and 1-lauryl-substituted pyrrolidones, significantly enhance transdermal drug delivery (Sasaki et al., 1988).
Corrosion Inhibition : BPT, a pyrrolidone derivative, effectively reduces the corrosion rate of steel rebar in concrete, especially in a synthetic pore solution with high salt concentration (Dacio et al., 2022).
Synthesis of Chemical Compounds : Pyrrolidone derivatives are used in synthesizing various chemical compounds, such as 2-(2′-thienyl)benzothiazole (Aleksandrov & El’chaninov, 2010).
Periodontal Treatment : Doxycycline hyclate-loaded cholesterol in situ forming gels with benzyl benzoate, a pyrrolidone derivative, offer sustainable periodontitis treatment with effective antimicrobial properties (Phaechamud & Setthajindalert, 2017).
Pharmaceutical Enhancers : Pyrrolidone derivatives enhance the transdermal penetration of various drugs, improving drug delivery and skin retention (Sasaki et al., 1991).
Safety And Hazards
Future Directions
The five-membered pyrrolidine ring, which is a part of 1-Benzyl-2-methyl-3-pyrrolidone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-benzyl-2-methylpyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNDKNHORROII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497981 | |
Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylpyrrolidin-3-one | |
CAS RN |
69079-26-1 | |
Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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